(1R,4aS,6aS,6bR,13aR)-1-hydroxy-1,2,6a,6b,9,9,11,11,13a-nonamethyl-2H,3H,4H,5H,6H,7H,8H,8aH,9aH,12aH,13H,13bH,14H,15bH-piceno[2,3-d][1,3]dioxole-4a-carboxylic acid
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Overview
Description
The compound (1R,4aS,6aS,6bR,13aR)-1-hydroxy-1,2,6a,6b,9,9,11,11,13a-nonamethyl-2H,3H,4H,5H,6H,7H,8H,8aH,9aH,12aH,13H,13bH,14H,15bH-piceno[2,3-d][1,3]dioxole-4a-carboxylic acid is a complex organic molecule with a unique structure. This compound is characterized by its multiple fused rings and various functional groups, making it a subject of interest in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4aS,6aS,6bR,13aR)-1-hydroxy-1,2,6a,6b,9,9,11,11,13a-nonamethyl-2H,3H,4H,5H,6H,7H,8H,8aH,9aH,12aH,13H,13bH,14H,15bH-piceno[2,3-d][1,3]dioxole-4a-carboxylic acid involves multiple steps, including the formation of the fused ring system and the introduction of functional groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used in organic synthesis.
Aromatic Ketones: Compounds with similar structural features and used in chemical synthesis.
Properties
Molecular Formula |
C33H52O5 |
---|---|
Molecular Weight |
528.8 g/mol |
IUPAC Name |
(1R,2S,5S,9R,15R)-9-hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid |
InChI |
InChI=1S/C33H52O5/c1-19-12-15-33(26(34)35)17-16-30(7)20(24(33)32(19,9)36)10-11-23-29(6)18-21-25(38-28(4,5)37-21)27(2,3)22(29)13-14-31(23,30)8/h10,19,21-25,36H,11-18H2,1-9H3,(H,34,35)/t19?,21?,22?,23?,24?,25?,29-,30+,31+,32+,33-/m0/s1 |
InChI Key |
UKGZFGGRLJUNFM-ZMDBWSNTSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC6C(C5(C)C)OC(O6)(C)C)C)C)C2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OC(O6)(C)C)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
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